QCA570

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

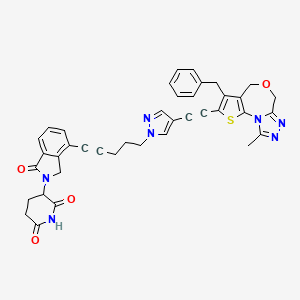

QCA570 is an extremely potent and efficacious BET degrader . It effectively induces degradation of BET proteins and inhibits cell growth in human acute leukemia cell lines even at low picomolar concentrations . It achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Synthesis Analysis

This compound is a Proteolysis Targeting Chimera (PROTAC) degrader of the Bromodomain and Extra-Terminal (BET) proteins . It was developed through a structure-guided design of [1,4]oxazepines as a new class of BET inhibitors . The synthesis and evaluation of this compound involved the design of proteolysis-targeting chimeric (PROTAC) small-molecule BET degraders .Molecular Structure Analysis

The cocrystal structure of JQ-1 in a complex with BRD4 BD1 and the modeled structure of compound 3 in a complex with BRD4 BD1 showed that there is a channel formed by Trp81, Pro82, Gln85 .Chemical Reactions Analysis

This compound is capable of degrading BET proteins at low picomolar (pM) concentrations in leukemia cells . It inhibits cell growth in MV4;11, MOLM-13, and RS4;11 cell lines with IC 50 values of 8.3, 62, and 32 pM, respectively .Wissenschaftliche Forschungsanwendungen

Treatment of Acute Leukemia : QCA570 has been found to be an extremely potent BET degrader, effectively inducing degradation of BET proteins and inhibiting cell growth in human acute leukemia cell lines at low picomolar concentrations. It has shown the ability to achieve complete and durable tumor regression in leukemia xenograft models in mice (Qin et al., 2018).

Treatment of Bladder Cancer : In the context of bladder cancer, this compound has demonstrated potent effects. It induces degradation of the BRD4 protein, which is a critical factor in the regulation of cell proliferation and apoptosis in bladder cancer cells. The degradation leads to decreased levels of EZH2 and c-MYC and significantly induces cell apoptosis and cycle arrest, showing antiproliferation activity against bladder cancer cells (Wang et al., 2023).

Treatment of Lung Cancer : this compound has also been evaluated for its therapeutic efficacy in lung cancer. It effectively decreases the survival of human lung cancer cell lines by inducing apoptosis and degradation of BET proteins, including BRD4, BRD3, and BRD2. Furthermore, it has shown potential in overcoming acquired resistance to osimertinib, a drug used in lung cancer treatment, suggesting its use in combination therapies (Liu et al., 2022).

Wirkmechanismus

Target of Action

QCA570, also known as QCA-570, QCA 570, BCP32101, or QCA-570; QCA 570, primarily targets the Bromodomain and Extra-Terminal (BET) family of proteins . The BET family of proteins, which includes BRD2, BRD3, BRD4, and testis-specific BRDT, are epigenetic “readers” and have emerged as therapeutic targets for cancer and other human diseases .

Mode of Action

This compound effectively induces degradation of BET proteins . It is a Proteolysis Targeting Chimera (PROTAC) degrader, a new class of BET inhibitors . This compound interacts with its targets and induces their degradation, even at low picomolar concentrations .

Biochemical Pathways

The action of this compound affects the biochemical pathways associated with the BET proteins. These proteins bind to the acetylated lysine residues in histone tails and regulate gene transcription . By degrading these proteins, this compound disrupts this process, leading to downstream effects such as the inhibition of cell growth .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of BET proteins and the inhibition of cell growth in human acute leukemia cell lines . It has been reported that this compound achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules .

Action Environment

It is generally understood that a diverse range of environmental factors can profoundly impact the effectiveness of therapeutic compounds .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

QCA570 functions as a PROTAC, which means it facilitates the degradation of target proteins by the ubiquitin-proteasome system. This compound specifically targets BET proteins, including BRD2, BRD3, and BRD4, by binding to them and recruiting an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation. This degradation disrupts the function of BET proteins, which are involved in regulating gene transcription by recognizing acetylated lysine residues on histone tails .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells, particularly cancer cells. In human acute leukemia cell lines, this compound effectively induces degradation of BET proteins and inhibits cell growth even at low picomolar concentrations. It also induces apoptosis and cell cycle arrest in bladder cancer cells. Additionally, this compound has been found to decrease the levels of Mcl-1, a protein critical for cell survival, through transcriptional suppression and protein degradation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to BET proteins and recruiting an E3 ubiquitin ligase, which tags the BET proteins for degradation by the proteasome. This process effectively removes BET proteins from the cell, disrupting their role in gene transcription regulation. The degradation of BET proteins leads to a decrease in the expression of genes involved in cell proliferation and survival, such as c-MYC and EZH2 .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained activity over time. Studies have shown that this compound can achieve complete and durable tumor regression in leukemia xenograft models in mice with well-tolerated dose schedules. The effects of this compound on cellular function have been observed to persist over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In leukemia xenograft models in mice, this compound has been shown to induce complete tumor regression at well-tolerated doses. At higher doses, there may be potential for toxic or adverse effects, although specific details on toxicity thresholds are not extensively documented .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of BET proteins. It interacts with the ubiquitin-proteasome system, where it facilitates the ubiquitination and subsequent degradation of BET proteins. This interaction affects metabolic flux and metabolite levels by altering the expression of genes regulated by BET proteins .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its ability to induce degradation of BET proteins at low picomolar concentrations suggests efficient cellular uptake and distribution. The specific transporters or binding proteins involved in its distribution are not extensively detailed in the literature .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with BET proteins involved in gene transcription regulation. The presence of targeting signals or post-translational modifications that direct this compound to specific subcellular compartments has not been extensively studied. Its activity in degrading nuclear BET proteins suggests effective localization to the nucleus .

Eigenschaften

IUPAC Name |

3-[7-[5-[4-[2-(5-benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]pent-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33N7O4S/c1-25-42-43-35-24-50-23-32-30(19-26-9-4-2-5-10-26)34(51-39(32)46(25)35)16-14-27-20-40-44(21-27)18-7-3-6-11-28-12-8-13-29-31(28)22-45(38(29)49)33-15-17-36(47)41-37(33)48/h2,4-5,8-10,12-13,20-21,33H,3,7,15,17-19,22-24H2,1H3,(H,41,47,48) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVTYLRQKKDYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(COC2)C(=C(S3)C#CC4=CN(N=C4)CCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)CC8=CC=CC=C8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33N7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes QCA570 unique compared to other BET inhibitors?

A1: Unlike traditional BET inhibitors that block bromodomain and extra-terminal (BET) protein function, this compound acts as a PROTAC (proteolysis-targeting chimera) degrader. This means it not only binds to BET proteins like BRD2, BRD3, and BRD4 but also facilitates their degradation by the cell's own protein disposal system. [, , ] This degradation leads to a more potent and potentially longer-lasting suppression of BET protein activity. [, ]

Q2: How does this compound impact cancer cells, particularly in acute myeloid leukemia (AML)?

A2: this compound has shown exceptional potency in preclinical studies, demonstrating picomolar IC50 values against a wide panel of AML cell lines and primary patient samples. [] This efficacy stems from its ability to degrade BET proteins, leading to the downregulation of key oncogenic drivers like c-MYC. [] Notably, this compound retains activity even in AML cells resistant to traditional BET inhibitors, suggesting alternative mechanisms of action. []

Q3: What are the potential benefits of this compound's degradation mechanism over traditional BET inhibition?

A3: The PROTAC mechanism of this compound offers several potential advantages. First, it leads to the complete removal of BET proteins from the cell, potentially resulting in more durable responses. [] Second, it may overcome resistance mechanisms associated with traditional BET inhibitors, which rely on competitive binding. [] Lastly, by targeting proteins for degradation, this compound may require lower doses and less frequent administration, potentially minimizing off-target effects. []

Q4: What in vivo evidence supports the therapeutic potential of this compound?

A4: In preclinical studies using mouse models of leukemia, this compound has demonstrated complete and lasting tumor regression at well-tolerated doses. [] This promising in vivo data, coupled with its exceptional potency in vitro, highlights this compound's potential as a novel therapeutic agent for AML and other cancers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-{4-[(4-chlorophenyl)methyl]piperazine-1-sulfonyl}phenyl)-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610301.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)